molecular formula C19H21N5O3S B2882254 N-(4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide CAS No. 1223853-30-2

N-(4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide

Cat. No. B2882254
CAS RN: 1223853-30-2
M. Wt: 399.47
InChI Key: RDYHNGDGUZVLJR-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide is a useful research compound. Its molecular formula is C19H21N5O3S and its molecular weight is 399.47. The purity is usually 95%.
BenchChem offers high-quality N-(4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Research has shown the synthesis of novel heterocyclic compounds derived from various chemical reactions involving similar compounds. For instance, the work on synthesizing novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone has provided a basis for creating new chemical entities with potential anti-inflammatory and analgesic properties (Abu‐Hashem et al., 2020). Similarly, the development of a new HPLC method for determining related substances in Epimidin, an anticonvulsant drug candidate, underscores the importance of analytical techniques in assessing the purity and composition of such chemical compounds (Severina et al., 2021).

Biological Activities

The exploration of biological activities is pivotal in understanding the potential therapeutic applications of chemical compounds. For example, the synthesis and cytotoxic activity of novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives have been investigated, revealing potential inhibitory effects against human cancer cell lines, including HepG2 and MDA-MB-231 (Ding et al., 2012). Additionally, studies on thienopyrimidine linked rhodanine derivatives have demonstrated significant antimicrobial activity, highlighting the compound's potential in combating bacterial and fungal infections (Kerru et al., 2019).

Pharmacological Evaluations

Pharmacological evaluations contribute to the understanding of a compound's efficacy and mechanism of action in biological systems. Research on piperazinyl oxazolidinone antibacterial agents, for instance, has led to the discovery of compounds with significant antibacterial properties against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) (Tucker et al., 1998). This research area provides valuable insights into the development of new antimicrobial therapies.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-(7-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-27-14-7-5-13(6-8-14)21-15(25)11-24-12-20-17-16(18(24)26)28-19(22-17)23-9-3-2-4-10-23/h5-8,12H,2-4,9-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDYHNGDGUZVLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.